molecular formula C32H67NO2 B13758557 Stearic acid lauryldimethylamine salt CAS No. 70715-12-7

Stearic acid lauryldimethylamine salt

Cat. No.: B13758557
CAS No.: 70715-12-7
M. Wt: 497.9 g/mol
InChI Key: PTFXSPOKTOSTLD-UHFFFAOYSA-N
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Description

Stearic acid lauryldimethylamine salt is a quaternary ammonium compound synthesized by reacting stearic acid (octadecanoic acid, C₁₈H₃₆O₂) with lauryldimethylamine (C₁₂H₂₇N(CH₃)₂). This salt combines the hydrophobic stearic acid chain with the cationic lauryldimethylamine group, making it a surfactant or emulsifier. Such compounds are widely used in industrial formulations, cosmetics, and pharmaceuticals due to their amphiphilic properties .

Stearic acid itself is a saturated fatty acid derived from animal or vegetable fats, often containing palmitic acid (C₁₆H₃₂O₂) as a minor component . Its salts are valued for their stability, solubility modulation, and surface-active behavior.

Properties

CAS No.

70715-12-7

Molecular Formula

C32H67NO2

Molecular Weight

497.9 g/mol

IUPAC Name

N,N-dimethyldodecan-1-amine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3

InChI Key

PTFXSPOKTOSTLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:

C18H36O2+C14H31N(CH3)2C18H35O2N(CH3)2C14H31\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{C}_{14}\text{H}_{31}\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_{18}\text{H}_{35}\text{O}_2\text{N}(\text{CH}_3)_2\text{C}_{14}\text{H}_{31} C18​H36​O2​+C14​H31​N(CH3​)2​→C18​H35​O2​N(CH3​)2​C14​H31​

Industrial Production Methods

Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.

Chemical Reactions Analysis

Types of Reactions

Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:

    Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amine group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares stearic acid lauryldimethylamine salt with structurally related stearic acid derivatives and amine-based salts:

Compound Chemical Formula Key Functional Groups Primary Applications
This compound C₃₀H₆₂NO₂⁺X⁻ Quaternary ammonium, stearate Surfactants, emulsifiers, antimicrobial agents
Zinc stearate Zn(C₁₈H₃₅O₂)₂ Metal carboxylate Lubricant, release agent in plastics
Glyceryl stearate C₂₁H₄₂O₄ Monoester of glycerol and stearic acid Cosmetic emollient, stabilizer
Stearoyl chloride C₁₈H₃₅ClO Acyl chloride Intermediate in organic synthesis
Calcium stearate Ca(C₁₈H₃₅O₂)₂ Metal carboxylate Plastic stabilizer, waterproofing agent

Key Observations :

  • Cationic vs. Anionic Behavior : this compound is cationic due to its quaternary ammonium group, whereas zinc stearate and calcium stearate are anionic metal carboxylates. This difference impacts their compatibility with other ingredients (e.g., cationic surfactants are less compatible with anionic polymers) .
  • Solubility: The lauryldimethylamine salt exhibits better solubility in polar solvents compared to hydrophobic metal stearates like zinc stearate, which are primarily dispersible in nonpolar media .
  • Antimicrobial Activity : Quaternary ammonium salts (e.g., lauryldimethylamine derivatives) often display antimicrobial properties, unlike neutral esters like glyceryl stearate .

Regulatory and Certification Considerations

  • ISCC PLUS Certification : Stearic acid salts (e.g., calcium stearate) require explicit specification of the cation for certification. Only the stearic acid portion derived from certified sources is recognized .

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